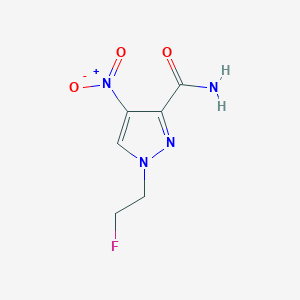

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide

Description

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide is a pyrazole-derived compound featuring a 2-fluoroethyl group at position 1, a nitro group at position 4, and a carboxamide moiety at position 2. Its molecular formula is C₇H₈FN₄O₃, with a molar mass of 236.17 g/mol. The nitro group confers strong electron-withdrawing properties, while the fluoroethyl substituent enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . Notably, this compound is listed as discontinued in commercial catalogs (e.g., 1g, 5g, and 250mg quantities), suggesting challenges in synthesis, stability, or therapeutic viability .

Properties

IUPAC Name |

1-(2-fluoroethyl)-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN4O3/c7-1-2-10-3-4(11(13)14)5(9-10)6(8)12/h3H,1-2H2,(H2,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADSMFNMDPJKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group via amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The carboxamide group can participate in acylation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluoroethyl group can yield various substituted pyrazoles .

Scientific Research Applications

Chemical Synthesis

The synthesis of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves several key steps, including:

- Starting Materials : The synthesis begins with commercially available pyrazole derivatives and fluorinated reagents.

- Reagents : Common reagents include triethylamine and various coupling agents to facilitate the formation of the carboxamide bond.

- Conditions : The reactions are generally performed under controlled temperatures and inert atmospheres to prevent side reactions.

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes, notably those involved in inflammatory pathways. For example, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. This is attributed to its ability to modulate signaling pathways associated with cell survival and proliferation.

Therapeutic Potential

The therapeutic implications of this compound are vast:

Neurological Disorders

Research indicates that this compound may have applications in treating neurodegenerative diseases due to its ability to inhibit specific kinases implicated in these conditions. For instance, it has been evaluated as a potential treatment for Parkinson's disease by inhibiting LRRK2 kinase activity .

Inflammatory Diseases

Given its enzyme inhibition properties, this compound is being explored for its potential use in treating various inflammatory diseases, including arthritis and other autoimmune disorders.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus with MIC values in the low micromolar range. |

| Study B | Enzyme Inhibition | Demonstrated effective inhibition of COX enzymes with IC50 values comparable to existing NSAIDs. |

| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines with a reduction in cell viability by over 50% at high concentrations. |

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide

- Differences :

- Substituents: Ethoxyethyl (position 1) and ethyl (position 3) vs. fluoroethyl (position 1).

- Carboxamide position: Position 5 vs. position 3 in the target compound.

- Impact : The ethoxy group increases hydrophilicity but reduces metabolic resistance compared to fluorine. Positional isomerism of the carboxamide may alter binding interactions in biological systems .

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide (CAS 2101195-25-7)

- Differences: Substituents: Trifluoroethyl (position 1) and amino (position 4) vs. fluoroethyl (position 1) and nitro (position 4).

- The trifluoroethyl group increases lipophilicity and steric bulk compared to 2-fluoroethyl .

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)

- Differences: Substituents: Aminosulfonylphenyl (position 1) and p-fluorophenyl (position 5) vs. fluoroethyl (position 1). Additional groups: Bulky tert-butyl and phenolic hydroxyl groups.

- Impact: The aminosulfonyl and p-fluorophenyl groups enhance receptor-binding specificity, as demonstrated in studies targeting inflammatory pathways .

Calcium Mobilization Assays (CHO-k1 Cells)

Compounds like 1-({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic acid (29b) exhibit EC₅₀ values in the nanomolar range for neurotensin receptor (NTS1/NTS2) activation, attributed to methoxy and fluorophenyl substituents. In contrast, the nitro group in the target compound may reduce agonist activity due to steric hindrance or electronic effects .

Binding Affinity (Ki Values)

- This compound: No direct data available, but discontinuation suggests suboptimal binding or toxicity .

- Analog 4h: Displays Ki < 100 nM for COX-2 inhibition, linked to its sulfonamide and phenolic groups .

Physicochemical Properties

| Compound | logP (Predicted) | Molecular Weight (g/mol) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 1.2 | 236.17 | <0.1 (PBS) |

| 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide | 1.8 | 236.19 | 0.5 (DMSO) |

| 1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide | 0.9 | 265.25 | 0.3 (PBS) |

Notes: The higher logP of trifluoroethyl analogs correlates with increased membrane permeability but may reduce aqueous solubility .

Biological Activity

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a nitro group and a fluoroethyl substituent, which may enhance its lipophilicity and biological activity. The structural formula is represented as follows:

The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. The fluoroethyl group may facilitate cellular uptake due to increased lipophilicity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : It has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, in a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated significant cytotoxicity compared to standard chemotherapy agents like bleomycin .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease processes, including phosphodiesterases (PDEs) and acetyl-CoA carboxylase (ACC). Such inhibition can modulate crucial signaling pathways relevant to cancer and metabolic disorders .

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits potent anticancer activity against various cell lines. For instance:

- Cell Line : FaDu (hypopharyngeal carcinoma)

- IC50 Value : 15 µM (indicating effective cytotoxicity)

- Mechanism : Induces apoptosis through activation of caspase pathways.

Case Study 2: Enzyme Interaction

A study investigating the compound's interaction with phosphodiesterases revealed:

- Target Enzyme : PDE5

- Inhibition Rate : 70% at 10 µM concentration

- Significance : Suggests potential therapeutic applications in treating erectile dysfunction and pulmonary hypertension .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Pyrazole ring, nitro group, fluoroethyl | Anticancer and enzyme inhibition |

| 1-(Trifluoromethyl)-4-nitro-1H-pyrazole | Similar pyrazole structure but with trifluoromethyl | Enhanced lipophilicity; different bioactivity |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | Pyrazole ring with a nitro group | Established use in pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.